

# L-364,918 (Devazepide): A Comparative Guide to its Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor antagonist L-364,918, also known as Devazepide, with other relevant compounds. The data presented herein is collated from various preclinical studies in different animal species, offering insights into its therapeutic potential and pharmacological profile.

## **Comparative Efficacy Data**

The following tables summarize the quantitative efficacy of L-364,918 in comparison to other cholecystokinin receptor antagonists.

Table 1: In Vitro Potency of CCK Receptor Antagonists



| Compound                  | Animal Model | Preparation                  | Potency Metric<br>(IC50/Ki) | Value                                                                     |
|---------------------------|--------------|------------------------------|-----------------------------|---------------------------------------------------------------------------|
| L-364,918<br>(Devazepide) | Rat          | Pancreatic CCK<br>Receptors  | IC50                        | 81 pM[1][2]                                                               |
| L-364,918<br>(Devazepide) | Bovine       | Gallbladder CCK<br>Receptors | IC50                        | 45 pM[1][2]                                                               |
| L-364,918<br>(Devazepide) | Guinea Pig   | Brain CCK<br>Receptors       | IC50                        | 245 nM[1][2]                                                              |
| L-364,918<br>(Devazepide) | Guinea Pig   | Pancreatic Acini             | Ki                          | 4 ± 1 nM[3]                                                               |
| Lorglumide                | Guinea Pig   | Guinea Pig<br>Gallbladder    | рКВ                         | 7.59                                                                      |
| Loxiglumide               | Rat          | Isolated<br>Pancreatic Acini | -                           | ~3000x more potent than Proglumide, ~1000x less potent than L- 364,718[4] |
| Proglumide                | Rat          | Isolated<br>Pancreatic Acini | -                           | Reference[5]                                                              |
| L-365,260                 | Guinea Pig   | Pancreatic Acini             | Ki                          | -                                                                         |

Table 2: In Vivo Efficacy of CCK Receptor Antagonists in a Murine Model of Acute Pancreatitis



| Compound                  | Animal Model | Efficacy<br>Endpoint                                          | Dosage        | Result                       |
|---------------------------|--------------|---------------------------------------------------------------|---------------|------------------------------|
| L-364,918<br>(Devazepide) | Mouse        | Prevention of caerulein-induced rise in serum amylase         | 0.1 mg/kg     | Dose-dependent prevention[6] |
| L-364,918<br>(Devazepide) | Mouse        | Prevention of caerulein-induced increase in pancreatic weight | 0.1 mg/kg     | Dose-dependent prevention[6] |
| L-364,918<br>(Devazepide) | Mouse        | Prevention of caerulein-induced pancreatic inflammation       | Not specified | Prevention<br>observed[6]    |

Table 3: In Vivo Efficacy on Gastrointestinal Motility



| Compound                  | Animal Model | Efficacy<br>Endpoint                                               | Dosage           | Result                                                                         |
|---------------------------|--------------|--------------------------------------------------------------------|------------------|--------------------------------------------------------------------------------|
| L-364,918<br>(Devazepide) | Rat          | Reversal of<br>CCK-8 induced<br>delay in gastric<br>emptying       | Not specified    | Effective<br>reversal[7]                                                       |
| L-364,918<br>(Devazepide) | Mouse        | Antagonism of CCK-8-induced inhibition of gastric emptying         | -                | ~18,400x more potent (IV) and ~22,250x more potent (orally) than Proglumide[7] |
| Lorglumide                | Rat          | Inhibition of<br>sincalide-induced<br>delay of gastric<br>emptying | IC50: 0.11 mg/kg | -[8]                                                                           |
| L-365,260                 | Rat          | Inhibition of<br>sincalide-induced<br>delay of gastric<br>emptying | IC50: 0.66 mg/kg | -[8]                                                                           |
| Proglumide                | Mouse        | Antagonism of CCK-8-induced inhibition of gastric emptying         | -                | Reference[7]                                                                   |

# **Experimental Protocols Caerulein-Induced Acute Pancreatitis in Mice**

This model is widely used to study the pathophysiology of acute pancreatitis and to evaluate the efficacy of potential therapeutic agents.

## 1. Animal Preparation:

Species and Strain: C57BL/6J or BALB/c mice are commonly used.[9]



- Age and Weight: 6-12 week old mice, weighing 20-30g.[9]
- Acclimatization: Animals should be allowed to adapt to the experimental environment for at least 3 days.[10]
- Fasting: Mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[9]

### 2. Reagent Preparation:

Caerulein Solution: Dissolve 1 mg of caerulein powder in 1 mL of sterile saline to create a stock solution of 1 mg/mL.[9] This stock solution can be stored at -20°C.[10] Before use, the stock solution is diluted with sterile saline to the desired working concentration (e.g., 5 μg/mL).[9]

#### 3. Induction of Pancreatitis:

- Mild Acute Pancreatitis (Edematous): Administer caerulein at a dose of 50 μg/kg via intraperitoneal (i.p.) injection.[9] Injections are typically given hourly for 6-10 hours.[9][11]
- Severe Acute Pancreatitis (Necrotizing): To induce a more severe form of pancreatitis, lipopolysaccharide (LPS) can be administered. Immediately or one hour after the final caerulein injection, a single i.p. injection of LPS at a dose of 10-15 mg/kg is given.[9][12]

#### 4. Efficacy Evaluation:

- Blood Collection: At desired time points after the final injection (e.g., 3, 8, 12, or 24 hours),
   blood is collected via cardiac puncture for biochemical analysis.[9]
- Biochemical Assays: Serum levels of amylase and lipase are measured to assess pancreatic injury.[11]
- Pancreas Collection: The pancreas is carefully dissected, weighed, and a portion is fixed in 10% neutral buffered formalin for histological examination.[9]
- Histopathological Assessment: Pancreatic tissue sections are stained and evaluated for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.[9]



Signaling Pathways and Experimental Workflows Cholecystokinin (CCK) Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the CCK-A receptor, which is antagonized by L-364,918. Cholecystokinin (CCK) binds to the CCK-A receptor, a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), ultimately leading to various physiological responses. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting this cascade.



Click to download full resolution via product page

Caption: CCK-A Receptor Signaling Pathway and the inhibitory action of L-364,918.

## **Experimental Workflow for Efficacy Testing in Caerulein- Induced Pancreatitis**

The following diagram outlines the typical workflow for evaluating the efficacy of a test compound, such as L-364,918, in a mouse model of caerulein-induced acute pancreatitis.





Click to download full resolution via product page

Caption: Workflow for testing the efficacy of L-364,918 in a mouse model of acute pancreatitis.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the cholecystokinin receptor antagonist L-364,718 on experimental pancreatitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 11. inotiv.com [inotiv.com]
- 12. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- To cite this document: BenchChem. [L-364,918 (Devazepide): A Comparative Guide to its Efficacy in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673718#efficacy-of-I-364-918-in-different-animal-species]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com